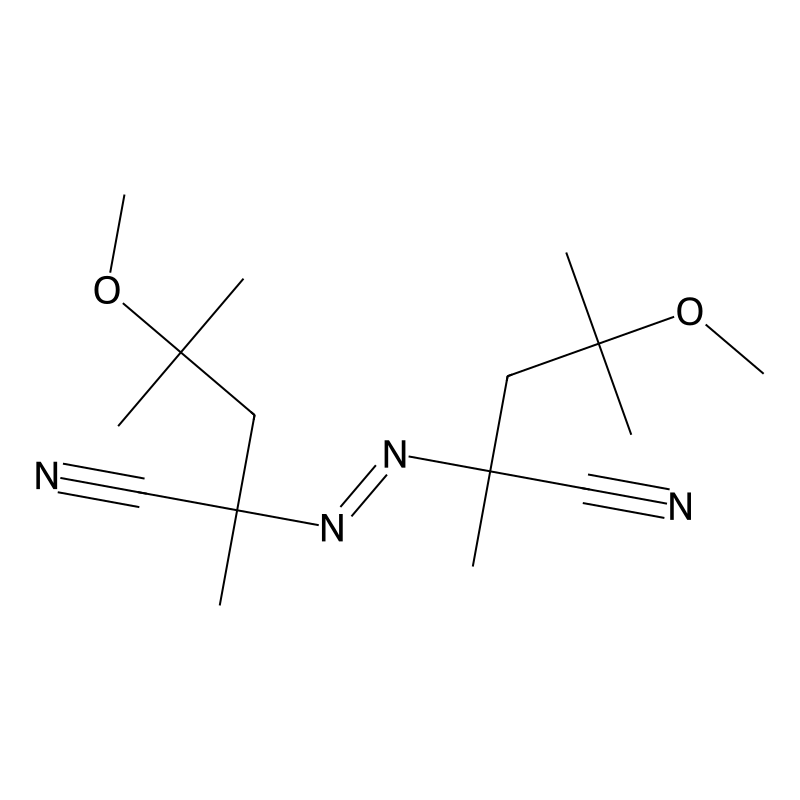2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis of Polymers and Functional Materials:
2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile), also known as AMVN, is primarily used as a free radical initiator in the polymerization of various monomers. Its ability to decompose at relatively low temperatures (around 65°C) makes it suitable for initiating controlled radical polymerization (CRP) techniques such as RAFT (reversible addition-fragmentation chain transfer) and NMP (nitroxide-mediated polymerization) []. These techniques allow for the synthesis of well-defined polymers with controlled architectures, functionalities, and molecular weights, which are crucial for various applications in materials science, drug delivery, and other fields [].
Cross-linking Agent:
AMVN can also be employed as a cross-linking agent for elastomers and other polymers. During the decomposition process, it generates free radicals that can react with functional groups present on the polymer chains, forming covalent bonds and creating a cross-linked network. This cross-linking process enhances the mechanical properties such as tensile strength, tear resistance, and chemical resistance of the resulting materials.
Other Applications:
In addition to the aforementioned applications, 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) has been explored for various other research purposes, including:
2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) is an organic compound recognized for its significant role as a radical initiator in polymerization reactions. Its chemical formula is , and it has a molecular weight of approximately 308.43 g/mol. This compound is also known by its designation V-70, particularly in industrial contexts, where it is utilized for its ability to generate free radicals at relatively low temperatures, facilitating various polymerization processes .
V-70 acts as a radical initiator in polymerization reactions. During thermal decomposition, it generates cyanoisopropyl radicals which can abstract a hydrogen atom from a monomer molecule, creating a new radical species. This new radical can then react with another monomer molecule, forming a growing polymer chain. The chain growth continues until termination occurs [].
- Toxicity: Data on the specific toxicity of 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) is limited. However, azo initiators can generally cause skin irritation.
- Flammability: Information on flammability is not readily available. However, as an organic compound, V-70 might be combustible.
- Reactivity: Decomposes at elevated temperatures, releasing radicals that can react with other materials.
The primary chemical reaction involving 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) is its decomposition to produce free radicals. These radicals are crucial for initiating polymerization reactions with various vinyl monomers. The compound decomposes effectively at low temperatures (around 30°C), making it suitable for conditions where other initiators may fail. The major products of these reactions typically include polymers such as polyvinyl chloride and polyacrylonitrile .
Common Reaction Conditions- Temperature: Approximately 30°C
- Reagents: Often used with vinyl monomers
- Major Products: Various vinyl-based polymers
2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) has been studied for its biological effects, particularly in relation to lipid peroxidation. It acts as an initiator of free radical-mediated peroxidation of lipids, which can have implications in oxidative stress research and the study of antioxidants. Its ability to induce lipid peroxidation is significant in understanding cellular damage mechanisms and the development of therapeutic strategies against oxidative damage .
Cellular Effects- Initiates lipid peroxidation in micelles and membranes.
- Potential implications in oxidative damage studies.
The synthesis of 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) typically involves several steps:
- Formation of Intermediate: Reacting hydrazine with methyl isobutyl ketone.
- Cyanation: The intermediate is then reacted with hydrogen cyanide to yield the final product.
Conditions
In industrial applications, the synthesis process is optimized for higher yields and purity using continuous flow reactors.
This compound finds extensive applications across various fields:
- Polymer Chemistry: As a radical initiator in the synthesis of polymers.
- Biological Research: In studies investigating lipid peroxidation and oxidative stress.
- Industrial Uses: In the production of plastics, coatings, and adhesives due to its effective initiation properties at low temperatures .
Research involving 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) has highlighted its interactions with biological systems, particularly concerning lipid metabolism pathways. Its role as a radical initiator suggests that it may interact with cellular components leading to lipid peroxidation and subsequent cellular damage or adaptation mechanisms .
Metabolic Pathways
The compound likely engages with pathways related to lipid metabolism due to its propensity to initiate lipid peroxidation.
Several compounds exhibit similarities to 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile), particularly those used as radical initiators in polymerization:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 2,2'-Azobis(2,4-dimethylvaleronitrile) | C12H18N4O2 | Commonly used azo initiator; higher decomposition temperature than V-70 |
| Azobisisobutyronitrile | C8H10N4 | Widely used radical initiator; higher thermal stability |
| Benzoyl peroxide | C14H10O4 | Non-azo initiator; often used in free radical polymerization |
Uniqueness
The uniqueness of 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) lies in its specific structure that allows for low-temperature decomposition and high efficiency as a radical initiator compared to other azo compounds. Its lipophilic nature also facilitates its use in biological studies related to lipid peroxidation .
Physical Description
XLogP3
UNII
GHS Hazard Statements
H242 (100%): Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Flammable






